Cas no 1040635-94-6 (1-[(4-fluorophenyl)methyl]-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide)

1-[(4-Fluorophenyl)methyl]-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide is a pyridazine-based compound with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a fluorophenylmethyl group and a pyridin-3-yl carboxamide moiety, which may contribute to enhanced binding affinity and selectivity in biological targets. The compound's dihydropyridazine core offers a versatile scaffold for further derivatization, making it valuable for drug discovery efforts. Its physicochemical properties, including moderate polarity and hydrogen-bonding capabilities, suggest favorable bioavailability and solubility profiles. This molecule is particularly relevant for studies targeting enzyme inhibition or receptor modulation, given its balanced lipophilicity and functional group diversity. Researchers may find it useful as a lead compound or intermediate in the synthesis of more complex bioactive molecules.
1-[(4-fluorophenyl)methyl]-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide structure
1040635-94-6 structure
Product name:1-[(4-fluorophenyl)methyl]-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide
CAS No:1040635-94-6
MF:C17H13FN4O2
Molecular Weight:324.309126615524
CID:6231395
PubChem ID:27376537

1-[(4-fluorophenyl)methyl]-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 1-[(4-fluorophenyl)methyl]-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide
    • F5320-0244
    • AKOS024506691
    • 1-[(4-fluorophenyl)methyl]-6-oxo-N-pyridin-3-ylpyridazine-3-carboxamide
    • 1040635-94-6
    • 1-(4-fluorobenzyl)-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide
    • インチ: 1S/C17H13FN4O2/c18-13-5-3-12(4-6-13)11-22-16(23)8-7-15(21-22)17(24)20-14-2-1-9-19-10-14/h1-10H,11H2,(H,20,24)
    • InChIKey: JVNOWEPGVXHCBQ-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)CN1C(C=CC(C(NC2C=NC=CC=2)=O)=N1)=O

計算された属性

  • 精确分子量: 324.10225383g/mol
  • 同位素质量: 324.10225383g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 541
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 74.7Ų

1-[(4-fluorophenyl)methyl]-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5320-0244-2μmol
1-[(4-fluorophenyl)methyl]-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide
1040635-94-6
2μmol
$57.0 2023-09-10
Life Chemicals
F5320-0244-2mg
1-[(4-fluorophenyl)methyl]-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide
1040635-94-6
2mg
$59.0 2023-09-10
Life Chemicals
F5320-0244-40mg
1-[(4-fluorophenyl)methyl]-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide
1040635-94-6
40mg
$140.0 2023-09-10
Life Chemicals
F5320-0244-20μmol
1-[(4-fluorophenyl)methyl]-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide
1040635-94-6
20μmol
$79.0 2023-09-10
Life Chemicals
F5320-0244-3mg
1-[(4-fluorophenyl)methyl]-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide
1040635-94-6
3mg
$63.0 2023-09-10
Life Chemicals
F5320-0244-5μmol
1-[(4-fluorophenyl)methyl]-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide
1040635-94-6
5μmol
$63.0 2023-09-10
Life Chemicals
F5320-0244-20mg
1-[(4-fluorophenyl)methyl]-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide
1040635-94-6
20mg
$99.0 2023-09-10
Life Chemicals
F5320-0244-5mg
1-[(4-fluorophenyl)methyl]-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide
1040635-94-6
5mg
$69.0 2023-09-10
Life Chemicals
F5320-0244-1mg
1-[(4-fluorophenyl)methyl]-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide
1040635-94-6
1mg
$54.0 2023-09-10
Life Chemicals
F5320-0244-10mg
1-[(4-fluorophenyl)methyl]-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide
1040635-94-6
10mg
$79.0 2023-09-10

1-[(4-fluorophenyl)methyl]-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide 関連文献

1-[(4-fluorophenyl)methyl]-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamideに関する追加情報

Introduction to 1-[(4-fluorophenyl)methyl]-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide (CAS No. 1040635-94-6) and Its Emerging Applications in Chemical Biology

1-[(4-fluorophenyl)methyl]-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide, identified by the CAS number 1040635-94-6, is a structurally intriguing compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic molecule features a pyridazine core appended with a fluorophenylmethyl group and a pyridin-3-yl substituent, making it a versatile scaffold for drug discovery and molecular probes. The presence of the fluorine atom at the para position of the phenyl ring introduces unique electronic and steric properties, which can modulate binding interactions with biological targets. This introduction explores the compound’s chemical profile, its potential biological activities, and recent advancements in its application within therapeutic and research contexts.

The molecular structure of 1-[(4-fluorophenyl)methyl]-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide (CAS No. 1040635-94-6) is characterized by a dihydropyridazine backbone, which is a well-known pharmacophore in medicinal chemistry. The pyridazine ring is electron-deficient due to the presence of two adjacent nitrogen atoms, which can engage in hydrogen bonding or coordinate with metal ions. The 4-fluorophenylmethyl group introduces a lipophilic moiety with a fluorine atom that can enhance binding affinity through halogen bonding or modulate receptor selectivity. Additionally, the N-(pyridin-3-yl) substituent adds another layer of complexity, as pyridine derivatives are frequently found in biologically active compounds due to their ability to interact with aromatic residues in proteins.

Recent studies have highlighted the potential of this compound as an intermediate in the synthesis of more complex bioactive molecules. The fluorine atom at the para position of the phenyl ring is particularly noteworthy, as it can serve as a handle for further functionalization or as a key feature for designing ligands with high specificity. For instance, fluorinated aromatic rings are often employed in drug design to improve metabolic stability or to enhance cell membrane permeability. The pyridin-3-yl moiety further contributes to the compound’s versatility, as it can be incorporated into larger scaffolds to target specific enzymes or receptors involved in disease pathways.

In the realm of drug discovery, 1-[(4-fluorophenyl)methyl]-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide (CAS No. 1040635-94-6) has been explored for its potential interactions with various biological targets. Preliminary computational studies suggest that this compound may exhibit inhibitory activity against enzymes such as kinases or phosphodiesterases, which are implicated in signal transduction pathways relevant to cancer and inflammatory diseases. The combination of the pyridazine core and the fluorophenylmethyl group creates a molecular framework that can mimic natural substrates or allosteric modulators of these enzymes.

Moreover, the compound’s structure aligns well with principles of ligand efficiency and pharmacokinetic properties. The dihydropyridazine ring provides rigidity, while the fluorine atom enhances lipophilicity without excessive bulkiness. These features are critical for achieving optimal absorption, distribution, metabolism, and excretion (ADME) profiles in drug candidates. Recent advances in crystallographic techniques have allowed researchers to visualize how this molecule interacts with its targets at an atomic level, providing insights into its binding mode and potential for optimization.

One particularly exciting application of 1-(4-fluorophenyl)methyl]-6-oکسو-N-(pyridin - 3 - یل)-1، 6 - dihydropyridazine - 3 - carboxamide (CAS No. 1040635 - 94 - 6) is in the development of fluorescent probes for cellular imaging. The fluorophenylmethyl group can be engineered to emit light upon excitation with specific wavelengths, allowing researchers to track its localization within cells or tissues. Such probes are invaluable tools for studying dynamic biological processes, such as receptor trafficking or enzyme activity in real time. The pyridin - 3 - یل substituent can also be functionalized to enhance solubility or biocompatibility, making this compound suitable for live-cell imaging experiments.

The synthesis of this compound has been optimized to ensure high yield and purity, making it readily available for further investigation. Modern synthetic methodologies have enabled chemists to introduce modifications at various positions along its structure with precision, allowing for rapid exploration of analogues with tailored properties. For example, replacing the fluorine atom with other halogens or introducing additional substituents can alter its biological activity significantly while retaining core structural features that contribute to binding affinity.

Future directions in research may focus on expanding the chemical space explored by this scaffold through library synthesis and high-throughput screening campaigns. By systematically varying key structural elements—such as replacing different parts of the phenyl ring or altering connectivity between functional groups—scientists hope to uncover novel bioactive molecules that could lead to breakthroughs in therapeutic intervention against challenging diseases like cancer or neurodegenerative disorders where current treatments remain inadequate.

In conclusion,1-[(4-fluorophenyllmethyl)]-۶-oکسو-N-(پیریدین - ۳ - یل)-۱،۶-dihydropyridazine - ۳-carboxamide (CAS No . ۱۰۴۰۶۳۵ - ۹۴ - ۶) represents an intriguing compound with broad applications across chemical biology , pharmaceutical development ,and diagnostic imaging . Its unique structural attributes ,including th e presence o f th efluoro pheno m eth yl gro up an d th e py rid ine sub stitu ent ,make it an ideal candidate f o r further exploration . As rese arch contin ues t o eluci date its p otential ,this m olecule holds promise f o r advanc ing our understanding o f bi ological syste ms an d enha ncin g treat m ents f o r huma n illn ess .

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